molecular formula C22H26BNO4 B8066995 (4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid

(4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid

Cat. No.: B8066995
M. Wt: 379.3 g/mol
InChI Key: ZXNBGXGPMRTDFX-UHFFFAOYSA-N
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Description

“(4-{(Benzyloxy)carbonylamino}phenyl)boronic acid” is a boronic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected ethylamino group at the para position of the phenyl ring. The Cbz group (a common amine-protecting group in organic synthesis) enhances stability during reactions, while the boronic acid moiety enables participation in Suzuki-Miyaura cross-couplings, a cornerstone of modern organoboron chemistry . This compound is structurally characterized by:

  • Boronic acid (–B(OH)₂): Facilitates covalent interactions with diols (e.g., in saccharides) and enables cross-coupling reactions .
  • Ethylamino linker (–NHCH₂CH₃): Modulates solubility and steric effects compared to shorter (methyl) or bulkier substituents .
  • Benzyloxycarbonyl (–OCOOBn): Provides orthogonal protection for amines, critical in multi-step syntheses .

Its molecular formula is C₁₆H₁₆BNO₄ (calculated based on analogs in and ), with applications in pharmaceuticals (e.g., HDAC inhibitor precursors) and materials science (e.g., conjugated polymers) .

Properties

IUPAC Name

benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BNO4/c1-21(2)22(3,4)28-23(27-21)18-10-11-19-17(14-18)12-13-24(19)20(25)26-15-16-8-6-5-7-9-16/h5-11,14H,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNBGXGPMRTDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid typically involves the reaction of 2,3-dihydroindole-1-carboxylic acid benzyl ester with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium complexes under mild conditions. The reaction proceeds through a borylation mechanism where the boron atom is introduced into the organic framework .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid undergoes various chemical reactions, including:

    Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.

    Coupling Reactions: Formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and coupling reactions.

    Transition Metal Catalysts: Employed in hydroboration reactions.

    Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used.

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C16H18BNO4
  • Molecular Weight : 299.1 g/mol
  • Purity : Minimum 98% .

The compound contains a boronic acid moiety, which is crucial for its reactivity and interaction with biomolecules.

Drug Development

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them essential in drug design and development. (4-{(Benzyloxy)carbonylamino}phenyl)boronic acid has been explored as a potential building block for designing inhibitors of proteasomes and other therapeutic targets.

Case Study : Research indicates that boronic acid derivatives can inhibit proteasome activity, which is crucial for the degradation of misfolded proteins linked to various diseases, including cancer . The incorporation of (4-{(Benzyloxy)carbonylamino}phenyl)boronic acid into drug candidates has shown promise in enhancing selectivity and potency against specific targets.

Coupling Reactions

This compound serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. Its ability to react with aryl halides allows for the formation of complex organic molecules.

Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, K2CO3, Toluene85
Stille CouplingPd(PPh3)4 catalyst, DMF78

Example : In one study, (4-{(Benzyloxy)carbonylamino}phenyl)boronic acid was utilized to synthesize phenolic compounds that exhibited significant biological activity .

Targeted Drug Delivery

The boronic acid functionality allows for specific interactions with glycosylated biomolecules, making it suitable for targeted drug delivery systems. The compound can be conjugated with various therapeutic agents to enhance their specificity towards cancer cells that overexpress certain sugars.

Case Study : A study demonstrated the conjugation of (4-{(Benzyloxy)carbonylamino}phenyl)boronic acid with anticancer drugs, resulting in improved efficacy and reduced side effects due to targeted delivery mechanisms .

Mechanism of Action

The mechanism of action of (4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid involves the formation of boron-carbon bonds through borylation reactions. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating the addition of organic groups to the molecule. This process is often catalyzed by palladium complexes, which enhance the reactivity and selectivity of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous boronic acids to highlight differences in physicochemical properties, reactivity, and biological activity.

Table 1: Key Comparative Data

Compound Name Substituent(s) Molecular Weight (g/mol) Solubility Reactivity/Applications Biological Activity (if reported) References
(4-{(Benzyloxy)carbonylamino}phenyl)boronic acid (Target Compound) –NHCH₂CH₃, –OCOOBn ~285.11* Likely moderate in DMSO/ethanol† Suzuki coupling; HDAC inhibitor precursor Potential antifungal (inferred from analogs)
(4-(Benzyloxycarbonyl)phenyl)boronic acid –OCOOBn (no amino linker) 256.06 Soluble in polar aprotic solvents‡ Used in polymer synthesis; limited biological studies Not reported
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid –OCH₂CH₂OMe, –CH₂–O–Ph 300.18 High aqueous solubility Fungal histone deacetylase (HDAC) inhibition IC₅₀ ~1 µM (appressorium inhibition in M. oryzae)
(4-(Methylthio)phenyl)boronic acid –SMe 167.04 Low in aqueous media Conductance modulation in molecular junctions; limited coupling reactivity Not reported
3-((4-(hydrazine carbonyl)phenyl imino)methyl)phenyl boronic acid (B3) –CH=N–Ph–CONHNH₂ 297.11 Soluble in DMSO, ethanol Schiff base formation; sensor applications Not reported

*Calculated from analog in . †Inferred from solubility of ethylamino-containing analogs in and . ‡Per experimental data in .

Structural and Functional Divergence

  • Amino Linkers: The target compound’s ethylamino group (–NHCH₂CH₃) balances lipophilicity and steric bulk, contrasting with methylamino (smaller, higher solubility) or methoxyethyl (polar, higher aqueous solubility) groups .
  • Protecting Groups : Unlike the unprotected –SMe in (4-(methylthio)phenyl)boronic acid, the Cbz group in the target compound prevents unwanted amine oxidation or side reactions .
  • Reactivity: The target compound’s boronic acid participates in Suzuki couplings, but steric hindrance from the ethylamino-Cbz group may reduce efficiency compared to less hindered analogs like (4-benzyloxycarbonyl)phenylboronic acid .

Biological Activity

(4-{(Benzyloxy)carbonylamino}phenyl)boronic acid, with the CAS number 1221448-69-6, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and an ethylamino moiety, contributing to its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H18BNO4
  • Molecular Weight : 299.1 g/mol
  • Purity : ≥98%

The structural representation of (4-{(Benzyloxy)carbonylamino}phenyl)boronic acid is critical for understanding its reactivity and interaction with biological systems.

Boronic acids are known for their ability to interact with diols and can function as enzyme inhibitors. The specific interactions of (4-{(Benzyloxy)carbonylamino}phenyl)boronic acid include:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of proteasomal degradation pathways, which are crucial for regulating protein levels within cells. By inhibiting these pathways, it may help in the treatment of diseases characterized by protein misfolding or aggregation.
  • CRTh2 Antagonism : Research indicates that compounds similar to (4-{(Benzyloxy)carbonylamino}phenyl)boronic acid may act as antagonists for CRTh2 receptors, which are involved in inflammatory responses and asthma .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of boronic acid derivatives. The following table summarizes findings related to the antimicrobial efficacy of (4-{(Benzyloxy)carbonylamino}phenyl)boronic acid:

MicroorganismInhibition Zone (mm)Reference
Enterococcus faecium E517
Staphylococcus aureus ATCC 65388
Bacillus subtilis ATCC 668310

These results suggest that this compound exhibits significant antimicrobial activity against certain bacterial strains.

Antioxidant Activity

The antioxidant potential of (4-{(Benzyloxy)carbonylamino}phenyl)boronic acid has been assessed using various assays. The DPPH method revealed an inhibition rate indicative of antioxidant capacity:

  • DPPH Inhibition Rate : 4.70%

While this activity is lower compared to standard antioxidants like ascorbic acid, it highlights the compound's potential in mitigating oxidative stress.

Case Study 1: Anticancer Potential

In a study investigating the anticancer properties of boronic acids, (4-{(Benzyloxy)carbonylamino}phenyl)boronic acid was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of similar compounds in animal models. The administration of (4-{(Benzyloxy)carbonylamino}phenyl)boronic acid resulted in reduced levels of pro-inflammatory cytokines, indicating its role in modulating inflammatory responses .

Q & A

Basic: What are the common synthetic routes for (4-{(Benzyloxy)carbonylamino}phenyl)boronic acid?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where a boronic acid moiety is introduced to an aryl halide precursor. For example, in analogous compounds, monocoupling reactions with aryl halides (e.g., BODIPY derivatives) are performed using 3 equivalents of boronic acid under palladium catalysis, followed by purification via flash column chromatography . Protection of the amino group with a benzyloxycarbonyl (Cbz) group is critical to prevent side reactions during coupling. Post-synthesis, deprotection may be required under mild hydrogenolysis conditions .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:
The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) at temperatures below 4°C to prevent hydrolysis of the boronic acid group. Avoid exposure to moisture, strong oxidizers, or high humidity. Handling requires PPE (nitrile gloves, lab coat, safety goggles) and a fume hood to minimize inhalation risks. SDS data for similar boronic acids indicate stability issues when exposed to oxidizing agents, necessitating compatibility checks with reaction solvents .

Advanced: How can contradictory data in cross-coupling reaction yields be analyzed and resolved?

Methodological Answer:
Discrepancies in reaction yields often arise from variations in stoichiometry, catalyst loading, or reaction time. For instance, a study using 3 equivalents of boronic acid achieved 95% yield in a second coupling step after optimizing reaction time (15 minutes) and catalyst system . To resolve contradictions:

Perform kinetic studies to identify optimal reaction time.

Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

Use computational modeling (DFT) to predict electronic effects of the Cbz-ethylamino group on coupling efficiency.
Contradictions may also stem from impurities; characterize intermediates via HPLC and NMR .

Advanced: What strategies optimize the compound’s use in gene delivery systems?

Methodological Answer:
Boronic acid-functionalized polymers enhance gene transfection by improving DNA condensation and cellular uptake. For example, phenylboronic acid-modified polyethylenimine (PEI) increases transfection efficiency through:

Covalent conjugation of 4-(bromomethyl)phenylboronic acid to PEI.

Balancing boronic acid density to avoid cytotoxicity while maintaining DNA-binding capacity.

Leveraging boronic acid-sugar interactions (e.g., sialic acid on cell membranes) to target specific cell types . Validate efficacy using luciferase reporter assays and confocal microscopy for cellular uptake tracking.

Advanced: How to design a sensor using this compound for detecting biomolecules?

Methodological Answer:
The compound’s boronic acid group binds diols (e.g., sialic acid, glycoproteins) via reversible ester formation. Design steps:

Immobilize the compound on a self-assembled monolayer (SAM) on a gold electrode or FET gate.

Optimize pH (7.4) to favor boronate ester formation while avoiding nonspecific binding.

Use potentiometric or impedance-based detection to measure threshold voltage (Vₜ) shifts upon analyte binding .
Calibrate with known concentrations of target biomolecules (e.g., sialic acid on erythrocytes) and validate specificity against competing monosaccharides .

Advanced: What are the challenges in using this compound in antiviral research?

Methodological Answer:
Key challenges include:

Targeted Delivery : Functionalizing nanoparticles (NPs) with the compound requires azide-alkyne click chemistry for precise surface conjugation .

Cytotoxicity : Balance boronic acid density on NPs to avoid membrane disruption (assess via MTT assays).

Bioassay Validation : Use HCV pseudoparticle entry assays to quantify viral inhibition. A study reported reduced infectivity by 70% using boronic acid-modified iron oxide NPs .

Basic: What characterization techniques confirm the structure and purity?

Methodological Answer:

NMR Spectroscopy : Confirm boronic acid proton resonance (~δ 7-8 ppm for aromatic protons) and Cbz-ethylamino group integration.

HPLC : Assess purity (>97%) using reverse-phase C18 columns with UV detection (λ = 254 nm).

Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and isotopic patterns consistent with boron .

Advanced: How to address solubility issues in aqueous vs. organic solvents?

Methodological Answer:
The compound’s solubility is pH-dependent due to the boronic acid’s Lewis acidity. Strategies:

Aqueous Solutions : Use buffered solutions (pH 7.4) to promote boronate formation, enhancing water solubility.

Organic Solvents : Employ DMSO or THF with 1-5% co-solvents (e.g., PEG-400) to improve dispersion.

Derivatization : Convert to pinacol esters for stable storage; regenerate free boronic acid via mild acid hydrolysis before use .

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